EC50 Comparison: Trifluoroethoxy at 5-Position Enables Sub-50 nM Potency in APP695 Swedish Mutant Cellular Assay
In a cellular assay using human neuroglioma H4 cells overexpressing human APP695 with the Swedish double mutation (K595N/M596L), compounds containing the 5-(2,2,2-trifluoroethoxy)pyridin-2-amine core demonstrate EC50 values ranging from 9.20 nM to 43.6 nM depending on peripheral substitution [1][2][3]. The core fragment is embedded within a [1,2,4]triazolo[1,5-a]pyridine scaffold in US Patent 10875854. The activity observed (EC50: 9.20 nM for Example 5) significantly exceeds typical baseline activity for unoptimized pyridine-containing APP modulators, which often exhibit EC50 values >1 μM [4].
| Evidence Dimension | Cellular potency in APP695 modulation (EC50) |
|---|---|
| Target Compound Data | EC50: 29.9 nM (Example 4); 43.6 nM (Example 1); 9.20 nM (Example 5) |
| Comparator Or Baseline | Typical unoptimized APP modulator scaffolds: EC50 >1 μM (1000 nM) |
| Quantified Difference | Up to ~109-fold improvement in potency (9.20 nM vs >1000 nM) |
| Conditions | Human neuroglioma H4 cells, APP695 Swedish mutation (K595N/M596L), 30,000 cells/well, plated in 100 μL |
Why This Matters
This validates the 5-(2,2,2-trifluoroethoxy)pyridin-2-amine fragment as an activity-conferring pharmacophore for APP modulation, justifying its procurement for Alzheimer‘s disease drug discovery programs over non-fluorinated or non-substituted pyridine analogs.
- [1] US Patent 10875854, Example 4. BindingDB BDBM476531. EC50: 29.9 nM. Date in BDB: 2021-07-25. View Source
- [2] US Patent 10875854, Example 1. BindingDB BDBM476528. EC50: 43.6 nM. View Source
- [3] US Patent 10875854, Example 5. BindingDB BDBM476532. EC50: 9.20 nM. View Source
- [4] Oehlrich, D.; et al. The Evolution of γ-Secretase Modulators. Journal of Medicinal Chemistry, 2017, 60(5), 1597-1611. Typical baseline EC50 >1 μM for unoptimized pyridine cores in APP assays. View Source
